molecular formula C30H41N7O8S2 B1574248 AZD-9291 dimesylate

AZD-9291 dimesylate

Cat. No. B1574248
M. Wt: 691.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD-9291 dimesylate is a potent and selective mutated forms EGFR inhibitor(Exon 19 deletion EGFR IC50=12.92 nM, L858R/T790M EGFR IC50= 11.44 nM, wild type EGFR IC50= 493.8 nM).  Exon 19 deletion EGFR AZD-9291 is a third-generation EGFR inhibitor, showed promise in preclinical studies and provides hope for patients with advanced lung cancers that have become resistant to existing EGFR inhibitors. AZD9291 is highly active in preclinical models and is well tolerated in animal models. It inhibits both activating and resistant EGFR mutations while sparing the normal form of EGFR that is present in normal skin and gut cells, thereby reducing the side effects encountered with currently available medicines.

Scientific Research Applications

1. Application in Lung Cancer Treatment

AZD-9291, an irreversible epidermal growth factor receptor kinase inhibitor, has shown efficacy in treating non-small cell lung cancer (NSCLC). A study reported the case of a 68-year-old woman with EGFR T790M mutation in NSCLC, who developed skin necrosis diagnosed as toxic epidermal necrolysis after AZD-9291 ingestion. The treatment with AZD-9291 was effective in regressing the growth of NSCLC, bringing hope to patients with this mutation (Wen Li et al., 2021).

2. Role in Synthesis Optimization

AZD-9291 was the subject of a study focusing on self-optimizing flow reactors in chemical synthesis. The study applied this technique to the final bond-forming step in AZD-9291's synthesis, achieving an 89% yield. This demonstrates the drug's role in advancing synthetic methods and optimization processes in pharmaceutical chemistry (Nicholas Holmes et al., 2016).

3. Application in Targeted Nanocarrier Development

Research on AZD-9291 has extended into the development of targeted nanocarriers for drug delivery, particularly for treating brain metastases from NSCLC. A study developed a targeted co-delivery system utilizing AZD-9291 loaded nanocarriers, which significantly enhanced the drug's penetration through the blood-brain barrier and showed promise in treating NSCLC brain metastases (Xiaoqi Wang et al., 2020).

properties

Molecular Formula

C30H41N7O8S2

Molecular Weight

691.82

synonyms

(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.